2-(cyclopentylcarbonyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane
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Overview
Description
2-(cyclopentylcarbonyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds and possesses a unique structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(cyclopentylcarbonyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, studies have suggested that this compound may act by inhibiting key enzymes and proteins involved in various disease pathways.
Biochemical and Physiological Effects:
Studies have reported that this compound possesses significant biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and exhibit anti-microbial activity.
Advantages and Limitations for Lab Experiments
The unique structure of 2-(cyclopentylcarbonyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane makes it a promising candidate for drug development. However, the synthesis of this compound is complex and requires several steps, which may limit its use in large-scale production.
Future Directions
1. Investigation of the potential of 2-(cyclopentylcarbonyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane as an anti-viral agent.
2. Development of novel synthetic routes for the production of this compound.
3. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Investigation of the potential of this compound as a scaffold for the development of new drug candidates.
In conclusion, this compound is a promising compound that has gained significant attention in the field of medicinal chemistry. The unique structure of this compound makes it a potential candidate for drug development, and studies have reported its potential therapeutic applications as an anti-cancer, anti-inflammatory, and anti-microbial agent. Further research is needed to fully understand the mechanism of action and potential of this compound for drug development.
Synthesis Methods
The synthesis of 2-(cyclopentylcarbonyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane involves several steps. The initial step involves the condensation of 3-methylbenzaldehyde with cyclopentanone to form 3-methylcyclopent-2-enone. This intermediate is then reacted with ethylene diamine to form the spirocyclic compound.
Scientific Research Applications
The unique structure of 2-(cyclopentylcarbonyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane has led to its investigation for various therapeutic applications. Several studies have reported the potential of this compound as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent.
properties
IUPAC Name |
cyclopentyl-[9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O/c1-18-6-4-7-19(14-18)15-23-12-5-10-22(16-23)11-13-24(17-22)21(25)20-8-2-3-9-20/h4,6-7,14,20H,2-3,5,8-13,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAIFXBJEHRPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC3(C2)CCN(C3)C(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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